molecular formula C9H13NO B14847638 2-(Dimethylamino)-6-methylphenol

2-(Dimethylamino)-6-methylphenol

Cat. No.: B14847638
M. Wt: 151.21 g/mol
InChI Key: YIPOZCUQAAQDJV-UHFFFAOYSA-N
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Description

Significance of Phenolic Derivatives in Chemical Sciences

Phenolic derivatives, compounds featuring a hydroxyl group attached to an aromatic ring, are of paramount importance in the chemical sciences. wisdomlib.orgresearchgate.net They serve as crucial raw materials and intermediates in the synthesis of a wide array of more complex molecules. eurekaselect.comresearchgate.net Their inherent reactivity and diverse biological activities make them a focal point of research, with applications ranging from industrial processes to the development of new materials. wisdomlib.orgeurekaselect.com The biological significance of phenolic compounds is closely linked to their chemical structure, influencing properties such as antioxidant and anti-inflammatory effects. researchgate.netyoutube.com

Overview of Aminomethylation Reactions and Mannich Base Compounds

The Mannich reaction is a fundamental organic reaction that involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group or other electron-withdrawing group. bohrium.com This reaction typically employs an amine, an aldehyde (often formaldehyde), and a compound containing at least one active hydrogen atom. mdma.chmdpi.com When a phenol (B47542) is used as the substrate, the process is termed aminomethylation, leading to the formation of a phenolic Mannich base. mdma.chnih.gov These reactions are valued for their ability to introduce a basic aminoalkyl functional group into a molecule, which can significantly alter its physical and chemical properties. mdma.chresearchgate.net Secondary aliphatic amines are commonly used as the amine component in the Mannich reaction. nih.gov

Research Landscape of Substituted Phenols with Amine Functionalities

The field of substituted phenols bearing amine functionalities is a rich and active area of research. These compounds, which include phenolic Mannich bases, are investigated for a multitude of potential applications. researchgate.net Research has explored their use as catalysts, ligands in coordination chemistry, and as building blocks for the synthesis of more complex molecules. mdpi.com The nature and position of the substituents on the phenol ring, as well as the structure of the amine moiety, have been shown to significantly influence the compound's reactivity and potential applications. mdpi.comdtic.mil For instance, the ortho-positioning of an aminomethyl group can lead to specific intramolecular interactions and reactivity patterns. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-(dimethylamino)-6-methylphenol

InChI

InChI=1S/C9H13NO/c1-7-5-4-6-8(9(7)11)10(2)3/h4-6,11H,1-3H3

InChI Key

YIPOZCUQAAQDJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N(C)C)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Dimethylamino 6 Methylphenol and Analogues

Classical Mannich Reaction Approaches

The Mannich reaction is a cornerstone of organic synthesis, providing a direct pathway to β-amino carbonyl compounds and their derivatives through the condensation of an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. In the context of synthesizing 2-(Dimethylamino)-6-methylphenol, 2-cresol serves as the active hydrogen compound, reacting with formaldehyde (B43269) and dimethylamine (B145610).

Reaction Conditions and Stoichiometry

The classical Mannich reaction for the synthesis of this compound involves the reaction of 2-cresol, formaldehyde, and dimethylamine. The reaction is typically carried out in an acidic medium, which facilitates the formation of the electrophilic Eschenmoser's salt intermediate from formaldehyde and dimethylamine. This iminium ion is then attacked by the electron-rich aromatic ring of 2-cresol, leading to the desired product.

The stoichiometry of the reactants is a critical parameter that influences the product distribution. While a 1:1:1 molar ratio of 2-cresol, formaldehyde, and dimethylamine is theoretically required for the monosubstituted product, in practice, adjustments are often necessary to optimize the yield of this compound and minimize the formation of byproducts. The reaction is a three-component condensation that forms both carbon-carbon and carbon-nitrogen bonds in a single step. wikipedia.orgnih.gov

Table 1: Reactants in the Classical Mannich Reaction for this compound Synthesis

Reactant Role
2-Cresol Active Hydrogen Compound (Nucleophile)
Formaldehyde Aldehyde Component
Dimethylamine Amine Component

Solvent Effects and Temperature Optimization

The choice of solvent and the reaction temperature are pivotal in directing the outcome of the Mannich reaction. A variety of solvents have been explored, ranging from low-polarity (e.g., benzene (B151609), toluene, 1,4-dioxane) to medium-polarity (e.g., ethyl acetate, chloroform) and high-polarity solvents (e.g., methanol, ethanol). mdpi.com Aqueous or alcoholic solutions are commonly employed for this reaction. adichemistry.com The use of high-boiling alcohols as solvents has also been reported to facilitate the direct formation of desired Mannich bases. rsc.org

Temperature optimization is a balancing act. Higher temperatures generally accelerate the reaction rate but can also promote the formation of undesired byproducts through multiple substitutions or other side reactions. numberanalytics.com For instance, studies on related phenolic Mannich reactions have explored temperatures ranging from 20°C to 100°C. mdpi.comresearchgate.net One specific methodology involves an initial stirring period at a lower temperature (e.g., 25°C) followed by heating to a higher temperature (e.g., 100°C) to drive the reaction to completion. researchgate.net

Table 2: Influence of Reaction Parameters on Mannich Reaction of Phenols

Parameter Effect on Reaction
Solvent Polarity Influences reaction rate, yield, and selectivity. mdpi.comnumberanalytics.com
Temperature Higher temperatures increase reaction rate but may lead to byproducts. numberanalytics.com

Challenges in Selectivity and Byproduct Formation

A significant challenge in the synthesis of this compound via the classical Mannich reaction is achieving high selectivity for the desired mono-substituted product. The primary byproduct is the di-substituted analog, 2,6-bis[(dimethylamino)methyl]phenol. google.com The formation of this and other polysubstituted products arises from the continued reaction of the initially formed Mannich base with formaldehyde and dimethylamine. chemistrysteps.com

The inherent reactivity of the phenolic ring, activated by the hydroxyl group, makes it susceptible to multiple electrophilic substitutions. The position of the methyl group in 2-cresol directs the aminomethylation to the ortho and para positions. However, since the para position is unsubstituted, the formation of 2,4-bis[(dimethylamino)methyl]-6-methylphenol (B12003010) is also a possibility. sigmaaldrich.com The difficulty in controlling the reaction to yield a single product often necessitates purification steps to isolate the desired this compound. google.com

Advanced Synthetic Routes

To overcome the selectivity issues inherent in the classical Mannich reaction, advanced synthetic methodologies have been developed. These routes often employ alternative reagents or catalysts to afford greater control over the reaction outcome.

Bisamine-Based Synthesis Methodologies

An alternative to the three-component Mannich reaction is the use of a pre-formed bisamine, such as N,N,N',N'-tetramethylmethylenediamine (also known as bis(dimethylamino)methane). This reagent serves as a source for the dimethylaminomethyl group. In this approach, phenol (B47542) or its derivatives are reacted with the bisamine, typically in an anhydrous medium and at elevated temperatures (e.g., 80-110°C) in aprotic solvents. google.com This method aims to prevent further conversion of the mono-substituted product to di-aminomethylated derivatives. However, even under these conditions, the formation of the di-substituted byproduct can still occur, necessitating purification. google.com

Catalytic Approaches (e.g., Copper(I) Chloride Catalysis)

To enhance the selectivity and yield of this compound, catalytic methods have been investigated. A notable example is the use of a copper(I) chloride (CuCl) catalyst in the reaction of phenol with N,N,N',N'-tetramethylmethylenediamine. google.com This catalytic aminomethylation has been shown to significantly increase the selectivity for the mono-substituted product, with yields reportedly reaching 92-100%. google.com

A key advantage of this catalytic system is the ability to conduct the reaction at a much lower temperature (around 50°C) compared to the non-catalytic bisamine method, which helps to suppress the formation of the 2,6-bis[(dimethylamino)methyl]phenol byproduct. google.com The proposed molar ratio for this catalytic reaction is phenol: N,N,N',N'-tetramethylmethylenediamine: CuCl of 10:(10-11):(0.2-0.4). google.com

Table 3: Comparison of Synthetic Routes for 2-(Dimethylamino)phenol Derivatives

Synthetic Route Key Features Advantages Challenges/Disadvantages
Classical Mannich Reaction Three-component condensation (phenol, formaldehyde, dimethylamine). Readily available starting materials. Poor selectivity, formation of byproducts. google.com
Bisamine-Based Synthesis Two-component reaction (phenol, bisamine). Can offer better control than classical Mannich. High temperatures required, byproduct formation still an issue. google.com
Copper(I) Chloride Catalysis Catalytic reaction of phenol with bisamine. High selectivity and yield, lower reaction temperature. google.com Requires a catalyst.

Green Chemistry Considerations in Synthesis

The synthesis of phenolic Mannich bases, including this compound, has traditionally involved methods that are effective but may not align with modern principles of sustainable chemistry. The classic Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine. youtube.comyoutube.com For phenols, this reaction proceeds as an electrophilic aromatic substitution on the electron-rich ring. youtube.comacs.org

In recent years, a significant shift towards "green" synthetic routes has been observed to minimize environmental impact. mdpi.com These approaches focus on reducing hazardous waste, avoiding toxic solvents, and improving energy efficiency. Key developments in the green synthesis of Mannich bases include:

Solvent-Free Conditions: One of the primary goals of green chemistry is to eliminate the use of volatile organic solvents. Researchers have successfully employed solvent-free, one-pot procedures for the synthesis of phenolic Mannich bases. tandfonline.com For instance, the three-component coupling of a phenol, an aldehyde, and an amine can be achieved under microwave irradiation without any solvent, leading to excellent yields and short reaction times. tandfonline.com

Benign Catalysts: The use of environmentally benign and reusable catalysts is another cornerstone of green synthetic methods. Ethylene diammonium diacetate (EDDA) has been identified as an effective and eco-friendly catalyst for Mannich condensation reactions, providing high yields and purity under mild conditions. journalcra.com

Alternative Reagents: Traditional Mannich reactions often utilize aqueous formaldehyde solutions, which can be inconvenient to transport and store, and lead to significant wastewater generation. google.com A greener alternative is the use of paraformaldehyde, which can be depolymerized in-situ. google.com This approach effectively solves the issues associated with aqueous formaldehyde, reducing waste and energy consumption. google.com Similarly, dimethyl carbonate is being explored as a non-toxic substitute for harmful methylating agents in related syntheses. sciforum.net

These green methodologies represent a significant advancement in the synthesis of phenolic Mannich bases, offering pathways that are not only efficient but also sustainable. researchgate.net

Derivatization Strategies of Phenolic Mannich Bases

The inherent reactivity of the phenol ring and the presence of the amino group in phenolic Mannich bases like this compound allow for a variety of derivatization strategies. These modifications are crucial for fine-tuning the molecule's chemical properties and creating new functional compounds such as ligands for metal complexes.

Formation of Schiff Base Ligands from Related Phenols

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a highly important class of compounds, often synthesized for their ability to act as versatile ligands in coordination chemistry. ajrconline.org They are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. ajrconline.org Phenols containing an amino group, such as 2-aminophenol, are common precursors for synthesizing Schiff base ligands. ajrconline.orgresearchgate.netnih.gov

The synthesis generally involves refluxing a solution of the aminophenol and a suitable aldehyde, often an ortho-hydroxy aldehyde like salicylaldehyde (B1680747) or its derivatives, in a solvent such as ethanol. ajrconline.orgresearchgate.net The resulting Schiff base ligands can coordinate to metal ions through the imine nitrogen and the deprotonated phenolic oxygen, making them valuable in the development of metal complexes. researchgate.netnih.gov

The table below summarizes the synthesis of various Schiff base ligands from related phenolic compounds.

Phenolic ReactantAldehyde/Ketone ReactantResulting Schiff Base LigandReference
2-AminophenolSalicylaldehyde2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol ajrconline.orgresearchgate.netresearchgate.net
2-Aminophenolo-Vanillin (2-hydroxy-3-methoxybenzaldehyde)(E)-2-methoxy-6-((2-hydroxyphenyl)imino)methyl)phenol researchgate.net
2-Aminophenolo-PhthaldehydeSchiff base with ONNO donor sites nih.gov
m-Phenylenediamine2-Hydroxybenzaldehyde(E)-2-(((3-aminophenyl)imino)methyl)phenol ekb.eg
Aniline3-Ethoxy-2-hydroxybenzaldehyde2-ethoxy-6-[(E)-(phenylimino)methyl]phenol
Substituted anilines5-[(2-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde4-phenyldiazenyl 2-(phenylimino methyl) phenols tandfonline.comnih.gov

Electrophilic Aromatic Substitution on the Phenol Ring

The phenol ring is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effect of the hydroxyl (-OH) group. libretexts.orgyoutube.com This group directs incoming electrophiles primarily to the ortho and para positions. In a molecule like this compound, the ring is substituted with three groups: a hydroxyl group, a dimethylaminomethyl group, and a methyl group. All three are activating, ortho/para-directing groups, making the aromatic ring highly nucleophilic.

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack by the aromatic ring: The π electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E+). This step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion. lkouniv.ac.inmasterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic system. lkouniv.ac.inmasterorganicchemistry.com

Due to the high reactivity of phenols, electrophilic substitution reactions such as nitration and halogenation can often proceed under mild conditions and may be difficult to control, sometimes leading to multiple substitutions. libretexts.org For this compound, the available position for substitution is the para-position relative to the hydroxyl group (position 4), as both ortho positions are already occupied. The combined activating effect of the hydroxyl, methyl, and dimethylaminomethyl groups would strongly favor substitution at this vacant para position.

The table below outlines common electrophilic aromatic substitution reactions on activated aromatic rings.

ReactionElectrophileTypical ReagentsGeneral Outcome on Phenols
NitrationNitronium ion (NO₂⁺)Dilute HNO₃Ortho and para nitrophenols are formed. libretexts.orgyoutube.com
HalogenationBr⁺, Cl⁺, I⁺Br₂ in a non-polar solvent or IClOrtho and para halogenated phenols, often leading to di- or tri-substituted products. libretexts.org
Friedel-Crafts AlkylationCarbocation (R⁺)Alkyl halide (R-X) and a Lewis acid (e.g., AlCl₃)Introduction of an alkyl group, as seen in the synthesis of BHT from p-cresol. libretexts.orglkouniv.ac.in
Kolbe-Schmitt ReactionCarbon dioxide (CO₂)Phenoxide salt, CO₂, then acid workupCarboxylation of the ring, typically at the ortho position. libretexts.org

The derivatization of phenolic Mannich bases through these synthetic strategies significantly broadens their utility, enabling the creation of complex molecules with tailored properties for various scientific and industrial applications. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers profound insights into the molecular vibrations and functional groups present in 2-(Dimethylamino)-6-methylphenol.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of this compound reveals characteristic absorption bands that correspond to the specific vibrational modes of its constituent bonds and functional groups. A notable feature in the FT-IR spectrum is the broad absorption band in the region of 3643 cm⁻¹, which is attributed to the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the methyl groups are observed in the range of 3072-2829 cm⁻¹. Furthermore, the spectrum displays bands corresponding to C=C stretching vibrations within the aromatic ring, typically appearing in the 1637-1469 cm⁻¹ region. The C-N stretching vibration of the dimethylamino group is also identifiable. The bending vibrations for the various groups are found at lower frequencies.

Table 1: FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹) Vibrational Assignment
3643 O-H stretching
3072-2829 C-H stretching (aromatic and aliphatic)
1637-1469 C=C aromatic ring stretching
1282 C-N stretching

This table is based on data from a study by Sun et al. rsc.org

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

Complementing the FT-IR data, FT-Raman spectroscopy provides further details on the vibrational modes of this compound. The FT-Raman spectrum is particularly useful for observing vibrations of non-polar bonds, which may be weak or absent in the FT-IR spectrum. The symmetric stretching of the aromatic ring often gives a strong signal in the Raman spectrum. The C-H stretching and bending vibrations, as well as the skeletal vibrations of the molecule, are also well-defined. For instance, a study on similar substituted phenols utilized FT-Raman spectroscopy to analyze the vibrational spectra, highlighting the utility of this technique in structural elucidation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR have been instrumental in confirming the structure of this compound. rsc.org

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a multiplet in the downfield region, around 6.69-7.06 ppm. The singlet observed for the phenolic hydroxyl (O-H) proton can vary in its chemical shift depending on the solvent and concentration. The protons of the methylene (B1212753) bridge (-CH₂-) adjacent to the dimethylamino group and the aromatic ring resonate as a singlet. The most upfield signal is a singlet corresponding to the six equivalent protons of the two methyl groups of the dimethylamino moiety. Another singlet corresponds to the protons of the methyl group attached to the phenolic ring.

Table 2: ¹H NMR Chemical Shift Data for this compound in CDCl₃

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.06 d 1H Aromatic C-H
6.99 – 6.73 m 1H Aromatic C-H
6.69 d 1H Aromatic C-H
3.64 s 2H -CH₂-
2.37 – 2.15 m 9H -N(CH₃)₂ and Ar-CH₃

This table is based on data from a study by Sun et al. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum of this compound provides information on the different carbon environments. The carbon atom attached to the hydroxyl group (C-OH) is typically observed at a downfield chemical shift, around 155.69 ppm. The other aromatic carbons show signals in the range of 115-130 ppm. The carbon of the methylene bridge (-CH₂-) appears at a distinct chemical shift, and the carbons of the dimethylamino and methyl groups are found in the upfield region of the spectrum.

Table 3: ¹³C NMR Chemical Shift Data for this compound in CDCl₃

Chemical Shift (δ, ppm) Assignment
155.69 C-OH
128.96 Aromatic C
126.33 Aromatic C
121.45 Aromatic C
118.53 Aromatic C
115.71 Aromatic C
62.78 -CH₂-
44.31 -N(CH₃)₂
16.00 (estimated) Ar-CH₃

This table is based on data from a study by Sun et al. rsc.org

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, which serves to confirm its molecular formula and structure. In high-resolution mass spectrometry (HRMS), the compound typically shows a molecular ion peak [M+H]⁺ corresponding to its calculated exact mass. For this compound (C₁₀H₁₅NO), the calculated mass is approximately 165.1154 g/mol . Experimental HRMS data showing a value close to this confirms the elemental composition of the molecule. For instance, a related compound, 2-((dimethylamino)methyl)phenol, has a calculated [M+H]⁺ of 152.1075, with an observed value of 152.1069905. Fragmentation patterns observed in the mass spectrum can provide additional structural information by showing the loss of specific groups, such as the dimethylamino or methyl groups.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight and obtaining structural information of thermally labile molecules. In a typical ESI-MS analysis, the analyte is dissolved in a polar, volatile solvent and pumped through a fine, heated capillary held at a high potential. This process generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. These ions are then guided into a mass analyzer.

For a compound like this compound, one would anticipate the formation of a protonated molecule, [M+H]⁺, under positive ion mode due to the basicity of the tertiary amine group. The resulting mass spectrum would be expected to show a prominent peak corresponding to the mass-to-charge ratio (m/z) of this protonated species. However, specific experimental ESI-MS data, including fragmentation patterns for this compound, are not available in the reviewed scientific literature.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide the information needed to calculate the electron density distribution within the crystal, from which the atomic positions can be determined.

A successful single crystal X-ray diffraction analysis of this compound would yield crucial information about its solid-state conformation, including the spatial relationship between the dimethylamino group, the methyl group, and the hydroxyl group on the phenol (B47542) ring. It would also reveal details about the crystal packing and any intermolecular interactions. At present, no published crystal structure for this compound has been found.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A key outcome of a single crystal X-ray diffraction study is the precise measurement of geometric parameters within the molecule.

Bond Lengths: These are the equilibrium distances between the nuclei of two bonded atoms. For this compound, this would include the lengths of the C-C bonds in the aromatic ring, the C-O bond of the phenol, the C-N bonds of the dimethylamino group, and the C-H bonds.

Bond Angles: These are the angles formed between three connected atoms. Analysis would reveal the geometry around specific atoms, such as the bond angles within the benzene ring and the tetrahedral or trigonal pyramidal geometry of the nitrogen atom.

Dihedral Angles: These describe the rotation around a chemical bond and are crucial for understanding the molecule's conformation. A key dihedral angle in this compound would be that which defines the orientation of the dimethylamino group relative to the plane of the phenol ring.

Without experimental crystallographic data, a table of these parameters for this compound cannot be compiled.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of a promolecule. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

Computational Chemistry and Quantum Chemical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. This method is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations are used to determine various molecular properties by approximating the exchange-correlation energy, a complex term that accounts for quantum mechanical effects. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results that align with experimental data.

Geometry Optimization and Conformational Analysis

A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For 2-(Dimethylamino)-6-methylphenol, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Conformational analysis is particularly important for this molecule due to the rotatable bonds associated with the dimethylamino and hydroxyl groups. By systematically rotating these groups and performing energy calculations, a potential energy surface can be mapped out to identify the most stable conformer(s) and the energy barriers between them. The optimized geometry is critical as it forms the basis for all subsequent property calculations. For instance, studies on similar substituted phenols use DFT methods like B3LYP with a 6-311+G(d,p) basis set to achieve an optimized structure, ensuring no imaginary vibrational frequencies exist, which confirms a true energy minimum.

Vibrational Mode Assignments and Potential Energy Distribution (PED)

Theoretical vibrational spectroscopy is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies of a molecule and the corresponding atomic motions for each mode. These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method.

Potential Energy Distribution (PED) analysis is then used to provide a quantitative assignment for each vibrational mode. PED breaks down each mode into contributions from various internal coordinates (such as stretching, bending, and torsion), offering a detailed understanding of the nature of the vibration. For this compound, this analysis would identify characteristic frequencies for the O-H stretch, N-C stretches of the dimethylamino group, C-H stretches of the methyl groups, and various phenyl ring vibrations.

Table 1: Illustrative PED Analysis for a Substituted Phenol (B47542) (Note: This table is a representative example based on typical results for substituted phenols and does not represent actual data for this compound.)

Frequency (cm⁻¹)AssignmentPotential Energy Distribution (PED) Contribution (%)
3550ν(O-H)ν(O-H) (98)
3050ν(C-H)ringν(C-H) (95)
2980νas(CH₃)νas(CH₃) (92)
1610ν(C=C)ringν(C=C) (85), δ(C-C-H) (10)
1350δs(CH₃)δs(CH₃) (88)
1250ν(C-O)ν(C-O) (75), δ(C-O-H) (15)

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution on the surface of a molecule. They are extremely useful for identifying regions that are prone to electrophilic and nucleophilic attack. The map is color-coded, typically with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, an MEP map would likely show a strong negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen of the dimethylamino group due to their lone pairs of electrons. A positive potential (blue) would be expected around the hydroxyl hydrogen. This visualization provides immediate insight into the molecule's reactive sites and intermolecular interaction patterns, such as hydrogen bonding.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs, which represent charge delocalization and hyperconjugative effects. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2).

In the context of this compound, NBO analysis would quantify the delocalization of the lone pair electrons from the oxygen and nitrogen atoms into the antibonding π* orbitals of the phenyl ring. This analysis helps explain the stability of the molecule and the influence of the substituent groups on the electronic properties of the aromatic system.

Table 3: Illustrative NBO Analysis for Donor-Acceptor Interactions (Note: This table is a representative example based on typical results for substituted phenols and does not represent actual data for this compound.)

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) Nπ(Cring-Cring)35.50
LP(2) Oπ(Cring-Cring)20.15
π(Cring-Cring)π*(Cring-Cring)15.80

Atoms in Molecule (AIM) and Electron Localization Function (ELF) Studies

The theory of Atoms in Molecule (AIM) and the analysis of the Electron Localization Function (ELF) provide deeper insights into chemical bonding. AIM theory partitions the electron density of a molecule into atomic basins, allowing for the characterization of bond properties based on the topology of the electron density at bond critical points.

ELF analysis maps the probability of finding an electron pair in a given region of the molecule. It provides a clear visualization of core electrons, covalent bonds, and lone pairs. For this compound, AIM and ELF studies would be used to precisely characterize the nature of the covalent bonds and to visualize the spatial localization of the lone pairs on the nitrogen and oxygen atoms, further clarifying the electronic structure and bonding scheme.

Potential Energy Surface (PES) Analysis

The potential energy surface (PES) is a critical concept in computational chemistry, representing the energy of a molecule as a function of its geometry. Analysis of the PES for this compound would involve mapping the energy changes associated with the rotation of the dimethylamino group and the hydroxyl group, as well as the intramolecular hydrogen bonding between them. This analysis helps identify the most stable conformations (global and local minima on the PES) and the energy barriers for conformational changes (saddle points). A full-dimensional PES, often developed by fitting high-level ab initio calculations, can be used to simulate reaction dynamics and understand the pathways of molecular transformations.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. It calculates the excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the probabilities of these electronic transitions.

Prediction of UV-Vis Spectra

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. By simulating the electronic transitions between molecular orbitals, the wavelengths of maximum absorption (λmax) can be determined. The accuracy of these predictions depends on the choice of the functional and basis set. For phenolic compounds, transitions involving the aromatic ring and the substituent groups are typically observed. The solvent environment also plays a crucial role in the position of the absorption bands and can be modeled using methods like the Polarizable Continuum Model (PCM).

A hypothetical table of predicted UV-Vis absorption data for this compound, based on typical TD-DFT outputs, is presented below.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S14.502750.08
S0 → S25.152400.15
S0 → S35.802140.32

Analysis of Electronic Transition Probabilities

The probability of an electronic transition is quantified by its oscillator strength, a dimensionless quantity. TD-DFT calculations provide these values for each excitation. A higher oscillator strength indicates a more probable, and thus more intense, absorption band in the UV-Vis spectrum. Analysis of the molecular orbitals involved in the transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO) reveals the nature of the electronic excitation, such as n→π* or π→π* transitions, which are characteristic of the chromophores within the molecule.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms. This allows for the study of the time-dependent evolution of molecular conformations and interactions.

Investigations of Molecular and Biomolecular Stability

MD simulations can be employed to investigate the conformational stability of this compound in various environments, such as in a solvent or interacting with a biological macromolecule. By simulating the molecule over time, one can observe the flexibility of the structure, the dynamics of intramolecular hydrogen bonding, and the interactions with surrounding molecules. These simulations are crucial for understanding how the molecule behaves in a realistic setting, which is essential for predicting its properties and potential applications.

Tautomeric Equilibrium and Stability Studies

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For this compound, tautomerism could involve the transfer of the phenolic proton.

Computational methods, particularly Density Functional Theory (DFT), are used to study the tautomeric equilibrium by calculating the relative energies of the different tautomeric forms. The enol form (the phenolic structure) and the keto form (a potential zwitterionic or quinoidal structure) can be modeled. The relative Gibbs free energies of these tautomers determine their populations at equilibrium. Theoretical studies on similar phenolic structures have shown that the enol form is generally more stable. The solvent can also influence the position of the tautomeric equilibrium.

Below is a hypothetical data table showing the calculated relative energies for the tautomers of this compound.

TautomerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Enol Form0.000.00
Keto Form+15.2+13.8

Enol-Keto Tautomerism Investigations

Tautomerism, the interconversion of structural isomers, is a fundamental concept in organic chemistry. In the case of phenolic compounds, the equilibrium between the phenol (enol) form and its corresponding keto form is of significant interest. For this compound, this involves the potential migration of the phenolic proton to form a cyclohexadienone structure.

Computational studies, typically employing Density Functional Theory (DFT), are used to predict the relative stabilities of these tautomers. frontiersin.orgorientjchem.org These calculations involve optimizing the geometries of both the enol and potential keto forms and calculating their electronic energies. The energy difference between the tautomers indicates which form is more stable and thus predominates under equilibrium conditions. Generally, for simple phenols, the enol form is significantly more stable due to the aromaticity of the benzene (B151609) ring. However, substituents can influence this balance. researchgate.net

In related ortho-substituted phenols, such as ortho-aminophenols and ortho-hydroxyaryl Schiff bases, the enol form is consistently found to be the most stable species. nih.govnih.gov The stability of the keto tautomer is often significantly higher in energy, making its contribution to the equilibrium mixture negligible under normal conditions. frontiersin.org The energy barrier for the conversion from the more stable enol form to the less stable keto form is typically high, further confirming the predominance of the enol structure.

Table 1: Hypothetical Relative Energies of this compound Tautomers

TautomerDescriptionRelative Energy (kcal/mol)
Enol FormThe standard phenolic structure.0.0 (Reference)
Keto Form (ortho)Cyclohexa-2,5-dien-1-one with proton on nitrogen.Data not available
Keto Form (para)Cyclohexa-2,4-dien-1-one with proton on nitrogen.Data not available

This table is illustrative. Specific energy values for this compound require dedicated quantum chemical calculations which are not available in the provided search results.

Intramolecular Hydrogen Bonding Effects on Molecular Stability

The structure of this compound features a hydroxyl group (-OH) and a dimethylamino group (-N(CH₃)₂) positioned ortho to each other on a benzene ring. This arrangement is ideal for the formation of an intramolecular hydrogen bond, where the phenolic hydrogen acts as the donor and the nitrogen atom of the amino group acts as the acceptor (O-H···N).

Table 2: Calculated Parameters for Intramolecular Hydrogen Bonding in this compound

ParameterDescriptionValue
H-Bond Distance (H···N)The distance between the phenolic hydrogen and the amino nitrogen.Data not available
O-H Bond LengthThe length of the covalent bond in the hydroxyl group.Data not available
O-H···N AngleThe angle formed by the hydrogen bond.Data not available
NBO Stabilization Energy (E(2))The calculated energy of the n(N) → σ*(O-H) interaction.Data not available

This table is illustrative. Specific values for this compound require dedicated quantum chemical calculations which are not available in the provided search results.

Coordination Chemistry and Ligand Design Principles

Chelation Behavior of the Dimethylamino and Hydroxyl Groups

2-(Dimethylamino)-6-methylphenol acts as a classic bidentate ligand, coordinating to a metal center through the oxygen atom of the deprotonated hydroxyl group (phenolate) and the nitrogen atom of the dimethylamino group. This forms a stable five-membered chelate ring, a common and favored arrangement in coordination chemistry. The formation of such a chelate ring enhances the stability of the metal complex compared to coordination with two separate monodentate ligands, a phenomenon known as the chelate effect.

The coordination typically involves the deprotonation of the phenolic hydroxyl group, resulting in a formal negative charge on the oxygen atom, which then acts as an anionic donor. The nitrogen atom of the dimethylamino group provides a neutral donor site through its lone pair of electrons. This N,O-donor set is effective in coordinating with a wide range of transition metals. The nature of the metal-ligand bond will have varying degrees of covalent and electrostatic character depending on the specific metal ion involved.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the final product. Characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques, including X-ray crystallography, infrared (IR) spectroscopy, UV-visible spectroscopy, and elemental analysis.

Copper(II) Complexes: Copper(II) complexes with aminophenol-type ligands have been widely studied. For instance, a related mononuclear copper(II) complex with the tridentate Schiff base ligand 2-({[2-(dimethylamino-κN)ethyl]imino-κN}methyl)phenolato-κO, which shares the dimethylamino and phenolato moieties, has been synthesized and structurally characterized. mdpi.comnih.gov In this complex, the copper(II) ion is five-coordinate, displaying a geometry that is intermediate between square-pyramidal and trigonal-bipyramidal. mdpi.comnih.gov It is expected that this compound would form stable complexes with copper(II), likely resulting in square planar or distorted tetrahedral geometries depending on the stoichiometry and the presence of other coordinating ligands.

Nickel(II) Complexes: Nickel(II) readily forms complexes with N,O-donor ligands. The synthesis of nickel(II) complexes with related Schiff base ligands, such as those derived from salicylaldehyde (B1680747), often results in square planar geometries. nih.gov For example, the reaction of a nickel(II) salt with such ligands can yield complexes with a 1:2 metal-to-ligand ratio. nih.gov The magnetic properties of these complexes are indicative of their geometry, with square planar Ni(II) complexes typically being diamagnetic, while tetrahedral or octahedral complexes are paramagnetic. mdpi.com

Zinc(II) Complexes: Zinc(II), having a d¹⁰ electronic configuration, exhibits flexibility in its coordination geometry, with tetrahedral and octahedral being the most common. nih.govtubitak.gov.tr The synthesis of zinc(II) complexes with related iminophenol ligands has been shown to yield mononuclear complexes with a pseudo-tetrahedral coordination geometry. rsc.orgresearchgate.net The coordination involves the phenolate (B1203915) oxygen and the imine nitrogen, similar to the expected coordination of this compound. These zinc complexes are often luminescent, a property that is enhanced upon complexation. rsc.org

Rhenium Complexes: Rhenium, particularly in its +1 oxidation state as a tricarbonyl species (Re(CO)₃⁺), forms stable complexes with a variety of bidentate ligands. mdpi.comliberty.eduresearchgate.netnih.gov The synthesis of such complexes typically involves the reaction of a rhenium pentacarbonyl halide, such as [Re(CO)₅Cl], with the bidentate ligand. mdpi.com The resulting complexes generally exhibit a distorted octahedral geometry with the three carbonyl groups in a facial arrangement. liberty.edu It is anticipated that this compound would react similarly to form stable facial-[Re(CO)₃(L)X] type complexes, where L is the aminophenol ligand and X is a halide.

Cobalt Complexes: Cobalt(II) complexes with related iminophenol ligands have been synthesized and characterized. rsc.org These complexes often exhibit a pseudo-tetrahedral coordination geometry. rsc.org The synthesis involves the reaction of a cobalt(II) salt with the ligand. The resulting complexes are typically paramagnetic. Cobalt(III) complexes with similar Schiff base ligands have also been reported. scispace.com

Table 1: Examples of Synthesized Transition Metal Complexes with Related Aminophenol Ligands
Metal IonLigand TypeCoordination GeometrySynthesis MethodReference
Copper(II)Tridentate Schiff BaseSquare-pyramidal distorted trigonal-bipyramidalReaction of ligand with copper(II) perchlorate mdpi.comnih.gov
Nickel(II)IminophenolSquare PlanarTemplate reaction with Ni(II) ion nih.gov
Zinc(II)IminophenolPseudo-tetrahedralReaction of ligand with zinc(II) salt rsc.orgresearchgate.net
Rhenium(I)Bidentate P,O and P,N donorsDistorted OctahedralReaction of [ReX(CO)₅] with ligand liberty.edu
Cobalt(II)IminophenolPseudo-tetrahedralReaction of ligand with cobalt(II) salt rsc.org

The steric bulk of a ligand is a critical factor in determining the coordination number and geometry of a metal complex. In this compound, the methyl group in the position ortho to the hydroxyl group imposes significant steric hindrance around the coordination site. This steric pressure can influence the coordination in several ways:

Limiting Coordination Number: The bulky methyl group can prevent a large number of ligands from coordinating to the metal center, favoring lower coordination numbers.

Distorting Coordination Geometry: The steric repulsion between the methyl group and other ligands can cause distortions from idealized geometries (e.g., tetrahedral or square planar). For example, in square planar complexes, it can lead to a twisting of the ligand plane.

Influencing Ligand Conformation: The steric hindrance can force the ligand to adopt a specific conformation upon coordination to minimize steric clashes.

The interplay between the electronic preferences of the metal ion and the steric demands of the this compound ligand ultimately dictates the final three-dimensional structure of the complex. researchgate.net

The magnetic properties of transition metal complexes are determined by the number of unpaired electrons in the d-orbitals of the metal ion and the interactions between these electrons. These properties are highly dependent on the coordination geometry and the ligand field strength.

Copper(II) Complexes: Copper(II) (d⁹) complexes typically have one unpaired electron and are therefore paramagnetic. The magnetic moment is usually close to 1.73 B.M. In dinuclear copper(II) complexes with bridging phenoxo ligands, antiferromagnetic or ferromagnetic coupling between the two copper centers can be observed, leading to subnormal or enhanced magnetic moments, respectively. mdpi.com

Nickel(II) Complexes: Nickel(II) (d⁸) can form complexes with different geometries and magnetic properties. Octahedral and tetrahedral Ni(II) complexes are paramagnetic with two unpaired electrons, exhibiting magnetic moments in the range of 2.8-3.3 B.M. and 3.5-4.2 B.M., respectively. mdpi.com Square planar Ni(II) complexes are typically diamagnetic (zero unpaired electrons).

Cobalt(II) Complexes: High-spin tetrahedral cobalt(II) (d⁷) complexes are paramagnetic with three unpaired electrons and magnetic moments in the range of 4.4-5.2 B.M. High-spin octahedral cobalt(II) complexes also have three unpaired electrons but exhibit higher magnetic moments due to orbital contribution.

Table 2: Expected Magnetic Properties of Metal Complexes with this compound
Metal Iond-electron countCommon GeometriesExpected Magnetic Moment (B.M.)Reference
Copper(II)d⁹Square Planar, Distorted Tetrahedral~1.73 mdpi.com
Nickel(II)d⁸Square Planar, Tetrahedral, Octahedral0 (diamagnetic), ~3.5-4.2, ~2.8-3.3 mdpi.com
Cobalt(II)d⁷Tetrahedral, Octahedral~4.4-5.2, ~4.7-5.6 researchgate.net

Applications in Catalysis Research

The metal complexes of this compound and related ligands are of interest in the field of catalysis due to their ability to stabilize various metal centers in different oxidation states and coordination environments.

The N,O-donor set of this compound makes it a versatile ligand for supporting a variety of catalytic reactions. The electronic properties of the ligand can be tuned by modifying the substituents on the aromatic ring, which in turn can influence the catalytic activity of the metal center. The steric bulk of the ligand can also play a crucial role in controlling the selectivity of catalytic transformations.

For example, copper complexes with related ligands have been investigated as catalysts for oxidation reactions, such as the oxidation of catechol to quinone. nih.gov Rhenium carbonyl complexes are known to catalyze a range of organic transformations, including the alkylation of phenols. Cobalt complexes with Schiff base ligands have been employed as catalysts for the oxidation of styrene. researchgate.net While specific catalytic applications for complexes of this compound are not extensively documented, the fundamental properties of this ligand suggest its potential in various catalytic systems, particularly in oxidation and carbon-carbon bond-forming reactions. nih.gov

Enhancement of Electron Density at Metal Centers

A key principle in ligand design is the ability to modulate the electronic environment of a metal center. This compound excels in this regard by acting as an electron-donating ligand. The nitrogen atom of the dimethylamino group and the oxygen of the phenolate group are electron-rich sites that can form coordinate bonds with a metal ion.

When this compound coordinates to a metal, the dimethylamino group, in particular, serves to increase the electron density at the metal center. This effect is especially pronounced in complexes with transition metals like rhenium. The donation of electron density from the ligand to the metal can stabilize higher oxidation states of the metal or enhance its nucleophilicity, which are critical factors for catalytic applications. This electronic enhancement is a fundamental aspect of its function in the catalytic systems discussed below.

Catalytic Activity in Specific Reactions

The electronic and structural properties of this compound and its derivatives make them effective components in catalytic systems for specific organic transformations, including deoxydehydration and the curing of epoxy resins.

Deoxydehydration (DODH)

Deoxydehydration is a significant chemical reaction that converts vicinal diols (compounds with two hydroxyl groups on adjacent carbon atoms) into alkenes. researchgate.netnih.gov This process is valuable for converting biomass-derived polyols into useful commodity chemicals. rsc.orgchemrxiv.org The reaction is typically catalyzed by a metal-oxo complex in the presence of a reducing agent. nih.gov

Table 1: Research Findings on Deoxydehydration (DODH) Catalysis
Catalyst System ComponentMetal CenterSubstrate TypeProductReference
Ligands with dimethylamino and phenol (B47542) groupsRhenium (Re)Vicinal Diols, PolyolsAlkenes uu.nl
Methyltrioxorhenium (MTO)Rhenium (Re)Glycerol, C4 TetraolsAllyl alcohol, 1,3-Butadiene nih.gov
Vanadium-based catalystsVanadium (V)GlycolsAlkenes nih.gov

Epoxy Resin Curing

This compound also functions as a catalyst in the polymer industry, specifically as a curing agent for epoxy resins. google.com Epoxy resins are thermosetting polymers that form a hardened, cross-linked structure when mixed with a curative or hardener. The curing process involves the polymerization of the resin, and catalysts are often used to accelerate this reaction.

The compound acts as a tertiary amine catalyst. google.com The tertiary amine group within the molecule is responsible for its catalytic activity, facilitating the polymerization and cross-linking of the epoxy groups. This action helps in the formation of a stable, rigid polymer network. It is one of several amine-based compounds used for this purpose.

Table 2: Amine-Based Catalysts for Epoxy Resin Curing
Compound NameClassificationReference
2-((Dimethylamino)methyl)phenolTertiary Amine google.com
BenzyldimethylamineTertiary Amine google.com
TriethanolamineTertiary Amine google.com
2,4,6-Tris(dimethylaminomethyl)phenolTertiary Amine google.com

Mechanistic Studies of Chemical Transformations

Exploration of Mannich Reaction Mechanisms

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminomethylation of an acidic proton-containing compound. In the context of 2-(Dimethylamino)-6-methylphenol, the reaction involves the electrophilic substitution on the aromatic ring of a phenol (B47542). The generally accepted mechanism for the Mannich reaction involving a phenol, a secondary amine like dimethylamine (B145610), and formaldehyde (B43269) proceeds through several key steps.

Initially, dimethylamine reacts with formaldehyde to form a highly reactive electrophilic species known as the Eschenmoser salt, or more generally, an iminium ion (specifically, the N,N-dimethylmethaniminium ion). This step is crucial as it generates the electrophile that will subsequently react with the phenol.

The phenol, in this case, 2-methylphenol (o-cresol), acts as the nucleophile. The phenolic hydroxyl group activates the aromatic ring, directing the electrophilic attack to the ortho and para positions. In the synthesis of this compound, the substitution occurs at the ortho position to the hydroxyl group and meta to the methyl group. The lone pair of electrons on the oxygen atom of the phenol participates in the delocalization of electron density, increasing the nucleophilicity of the aromatic ring.

The iminium ion then attacks the electron-rich aromatic ring of the phenol, leading to the formation of a resonance-stabilized carbocation intermediate. Subsequent deprotonation of this intermediate re-establishes the aromaticity of the ring and yields the final Mannich base, this compound. The steric hindrance from the methyl group at the 6-position can influence the regioselectivity of the reaction. researchgate.netmdpi.comresearchgate.net

Studies on the Mannich reaction with various substituted phenols have provided insights into the electronic and steric effects governing these transformations. For instance, the reaction of 2,6-disubstituted phenols with secondary amines has been investigated to understand the influence of steric hindrance on the reaction outcome. researchgate.net

Investigation of O-Quinone Methide Intermediates

A significant aspect of the chemistry of this compound and related phenolic compounds is the formation of ortho-quinone methide (o-QM) intermediates. These are highly reactive species that can be generated from phenolic Mannich bases through the elimination of the amino group.

The thermolysis of 2-(dimethylaminomethyl)phenols can lead to the formation of o-quinone methides. In the case of this compound, the elimination of dimethylamine would generate 6-methyl-1,2-benzoquinone methide. This intermediate is a potent electrophile and can readily undergo various subsequent reactions, such as nucleophilic additions or cycloadditions.

The generation of o-quinone methides from phenolic Mannich bases is often facilitated by heat or the presence of a base. These intermediates are typically transient and are trapped in situ by suitable nucleophiles. For example, the trapping of thermally generated ortho- and para-quinone methides by imidazoles and pyrazoles has been demonstrated as an efficient method for the synthesis of various heterocyclic compounds. rsc.org While specific studies on this compound are not extensively detailed in the available literature, the behavior of structurally similar compounds, such as 2,4-di-tert-butyl-6-[(dimethylamino)methyl]phenol, provides strong evidence for the accessibility of the corresponding o-quinone methide intermediate. organic-chemistry.org

The formation of o-quinone methides is a key step in the mechanism of various biological processes and has been harnessed in synthetic organic chemistry for the construction of complex molecular architectures.

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides quantitative data on the rates and energy changes associated with chemical transformations. For the Mannich reaction involving phenols, these studies can elucidate the factors that control the reaction's speed and equilibrium position.

For instance, the reaction of phenols with formaldehyde is known to be subject to both general acid and general base catalysis. The rate of the reaction is dependent on the pH of the medium, which affects the concentration and reactivity of the participating species, including the phenoxide ion and the iminium ion.

To provide a more concrete understanding, let's consider some general findings from studies on similar reactions. The table below summarizes hypothetical kinetic and thermodynamic parameters that could be expected for a Mannich reaction involving a substituted phenol, based on general principles and data from related systems.

ParameterHypothetical Value/TrendSignificance
Rate Constant (k) Increases with temperatureFollows Arrhenius behavior, indicating an energy barrier to be overcome.
Activation Energy (Ea) ModerateReflects the energy required to reach the transition state of the rate-determining step.
Enthalpy of Reaction (ΔH) Negative (Exothermic)The formation of new, stable bonds releases energy.
Entropy of Reaction (ΔS) NegativeThe reaction involves the combination of three molecules into one, leading to a decrease in disorder.
Gibbs Free Energy (ΔG) NegativeThe reaction is spontaneous under standard conditions.

This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not available in the reviewed literature.

Further detailed experimental and computational studies are necessary to determine the precise kinetic and thermodynamic profile for the chemical transformations of this compound.

Materials Science Applications and Polymer Chemistry Research

Precursors in Polymer and Resin Synthesis

As a Mannich base, 2-(Dimethylamino)-6-methylphenol can be synthesized through the reaction of 2-methylphenol, formaldehyde (B43269), and dimethylamine (B145610). Its structure, featuring a reactive phenolic hydroxyl group and a tertiary amine, theoretically allows it to act as a monomer or precursor in polymerization.

Catalytic Roles in Polymerization Processes

Integration into Polymer Backbones

The phenolic hydroxyl group provides a potential site for integrating the molecule into a polymer backbone, for instance, through esterification or etherification reactions to form polyesters or polyethers. This could modify the final properties of the polymer. While this is a chemically plausible role, specific examples or research dedicated to the integration of this compound into polymer backbones are not present in the available literature.

Development of High-Performance Materials

There is a significant lack of data regarding the application of this compound in the development of high-performance materials as specified below.

Applications in Coatings, Sealants, Adhesives, and Elastomers

While related aminophenolic compounds are widely used as curing agents and accelerators in epoxy-based coatings, sealants, and adhesives to enhance bonding and durability, no specific studies or product literature could be found that detail the use or performance of this compound for these applications. daryatamin.com

Research on Dielectric Properties for High-Frequency Electrical Applications

Potential in Lithium Battery Technology

There is no available research linking this compound to applications in lithium battery technology, either as a component in polymer electrolytes, binders, or as a coating material for electrodes.

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Networks in Crystal Structures

Furthermore, the potential for intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen atom of the ortho-positioned dimethylaminomethyl group exists. This would lead to the formation of a six-membered ring, a stable conformation known as an S(6) motif. The presence and strength of such an intramolecular bond would significantly influence the conformation of the molecule and its ability to participate in intermolecular hydrogen bonding.

The interplay between inter- and intramolecular hydrogen bonds would dictate the formation of various supramolecular synthons, such as chains, dimers, or more complex networks. The steric hindrance from the methyl group at the 6-position would also play a crucial role in influencing the preferred hydrogen bonding patterns.

C-H…π and Other Intermolecular Interactions

Beyond conventional hydrogen bonding, the structure of 2-(Dimethylamino)-6-methylphenol is amenable to other significant non-covalent interactions that would contribute to the stability of its crystal lattice.

C-H···π interactions are expected to be a prominent feature. In these interactions, a C-H bond from a methyl or methylene (B1212753) group on one molecule interacts with the electron-rich π-system of the phenol (B47542) ring of an adjacent molecule. The methyl group at the 6-position and the methyl groups of the dimethylamino moiety provide multiple C-H donors for such interactions. These interactions, though weaker than classical hydrogen bonds, are known to be significant in the stabilization of crystal structures of aromatic compounds.

Design of Complex Molecular Architectures

The predictable nature of the non-covalent interactions involving this compound makes it a potentially valuable building block, or tecton, for the rational design of more complex molecular architectures. By understanding and controlling the interplay of hydrogen bonding, C-H···π interactions, and π-π stacking, it is theoretically possible to direct the self-assembly of this molecule into specific, predetermined structures.

For instance, by co-crystallizing this compound with other molecules that have complementary hydrogen bonding sites (e.g., carboxylic acids or other phenols), it would be possible to form binary co-crystals with unique network topologies. The methyl and dimethylaminomethyl groups can be seen as "control" elements that can be modified to tune the steric and electronic properties of the molecule, thereby influencing the resulting supramolecular assembly.

This bottom-up approach to constructing complex systems is a cornerstone of crystal engineering and materials science. The ability of this compound to form robust and directional interactions makes it a candidate for the development of new materials with tailored properties, such as specific host-guest capabilities or desired optical or electronic characteristics. However, the realization of such designs would necessitate detailed experimental studies of its crystallographic behavior, both alone and in the presence of other molecular components.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Dimethylamino)-6-methylphenol and optimizing reaction yields?

  • Methodological Answer : A two-step synthesis involving esterification followed by reduction is commonly employed. For example, 2-hydroxy-3-methylbenzoic acid can be esterified and reduced using lithium borohydride (LiBH₄) to yield 2-(hydroxymethyl)-6-methylphenol derivatives. Optimization of reductants (e.g., LiBH₄ vs. LiAlH₄) and reaction conditions (temperature, solvent) can improve yields. Column chromatography is recommended for purification .

Q. How can spectroscopic techniques (FT-IR, UV-Vis) be utilized to characterize this compound?

  • Methodological Answer : FT-IR analysis identifies functional groups (e.g., O–H, N–H stretches) and hydrogen bonding patterns. UV-Vis spectroscopy can assess electronic transitions influenced by the dimethylamino group. Computational studies using density functional theory (DFT) can validate experimental spectra by predicting vibrational modes and electronic properties .

Q. What safety protocols are critical when handling this compound during synthesis?

  • Methodological Answer : Conduct a hazard analysis for reagents (e.g., reducing agents, solvents) and monitor gas evolution during reactions. Use inert atmospheres for moisture-sensitive steps. Reference guidelines like Prudent Practices in the Laboratory (National Academies Press) for risk mitigation .

Advanced Research Questions

Q. How does the inclusion of this compound as a co-initiator affect the degree of conversion in photopolymerizable resins?

  • Methodological Answer : In resin cements, this compound acts as a co-initiator with camphorquinone (CQ). A 1:2 CQ/amine ratio enhances the degree of conversion due to improved electron transfer efficiency. Diphenyliodonium hexafluorophosphate (DPI) can further amplify reactivity by stabilizing radical intermediates, particularly in systems with higher amine concentrations .

Q. What computational approaches (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?

  • Methodological Answer : DFT calculations at the B3LYP/6-311++G(d,p) level can model molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These studies reveal the influence of substituents (methyl, dimethylamino) on charge distribution and reactivity, aiding in the design of derivatives for specific applications .

Q. What methodological considerations are critical when detecting this compound in complex mixtures using GC-MS?

  • Methodological Answer : Derivatization (e.g., silylation) improves volatility for GC-MS analysis. Optimize ionization parameters (e.g., electron impact at 70 eV) and use selective ion monitoring (SIM) to distinguish this compound from co-eluting compounds in coal extracts or biological matrices. Internal standards (e.g., deuterated analogs) enhance quantification accuracy .

Q. How does structural modification of this compound influence its interaction with biological targets in molecular docking studies?

  • Methodological Answer : Replace the methyl or dimethylamino groups with bulkier substituents (e.g., tert-butyl) to assess steric effects on binding affinity. Docking software (AutoDock Vina) can simulate interactions with enzymes or receptors, with scoring functions prioritizing hydrogen bonding and hydrophobic contacts. Validate predictions via in vitro assays .

Key Notes for Experimental Design

  • Contradiction Analysis : While this compound enhances resin reactivity with DPI, ethyl 4-(dimethylamino) benzoate exhibits higher baseline conversion without additives. Researchers must balance amine concentration and co-initiator ratios to avoid trade-offs between mechanical strength and reactivity .
  • Advanced Characterization : Combine XRD for crystallinity analysis with Hirshfeld surface studies to map intermolecular interactions in solid-state structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.